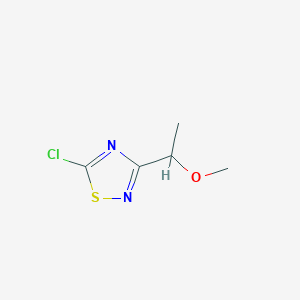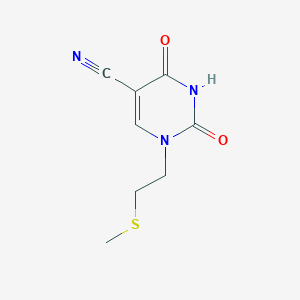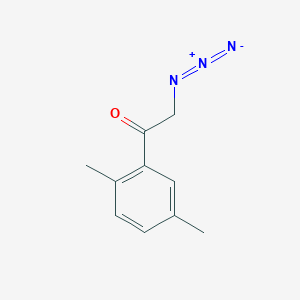![molecular formula C10H19NO2 B1470128 Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate CAS No. 1537663-33-4](/img/structure/B1470128.png)
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate
Descripción general
Descripción
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate: is an organic compound with the molecular formula C12H23NO2 This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a dimethylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate typically involves the reaction of cyclopropylmethylamine with 2,2-dimethylpropanoic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its unique structure may contribute to the development of drugs with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
- Methyl 3-[(cyclopropylmethyl)amino]-2-methylpropanoate
- Methyl 3-amino-2-(cyclopropylmethyl)propanoate
Comparison: Compared to similar compounds, Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate moiety This structural feature may confer specific chemical and biological properties, making it distinct from other related compounds
Propiedades
IUPAC Name |
methyl 3-(cyclopropylmethylamino)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQBFFRNDOOTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)



![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)



![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
